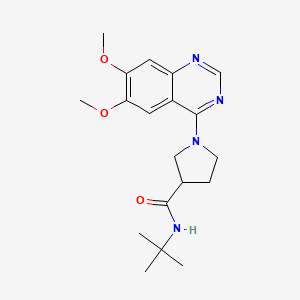

![molecular formula C16H19ClN4 B6473130 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine CAS No. 2640830-79-9](/img/structure/B6473130.png)

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine” is a chemical compound that has been studied for its potential in the development of anticancer drugs . It has been found to be a part of the structure of histone deacetylase inhibitors, which are validated targets for anticancer drugs .

Synthesis Analysis

The synthesis of this compound involves the assembly of the 5-chloro-4- ( (substituted phenyl)amino)pyrimidine fragment as a cap group into the structure of HDAC inhibitors . The presence of small groups, such as methoxy substitution, is beneficial for the HDAC inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to have antagonistic activities againstα1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors involved in several neurological conditions .

Mode of Action

Similar compounds have been shown to exhibitmoderate antagonistic activities against α1-AR . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from responding to other substances, potentially mitigating the effects of diseases related to this receptor.

Biochemical Pathways

Α1-ar, a potential target of this compound, plays a crucial role in theneurotransmission process . Antagonizing these receptors could affect the signaling pathways they are involved in.

Result of Action

As a potential α1-ar antagonist, this compound could potentially mitigate the effects of diseases related to this receptor by blocking its activity .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4/c1-12-3-4-13(2)15(9-12)20-5-7-21(8-6-20)16-18-10-14(17)11-19-16/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHGFMLMQBBCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473050.png)

![3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473051.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473056.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473063.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6473074.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)acetamide](/img/structure/B6473079.png)

![N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473087.png)

![6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6473096.png)

![N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473097.png)

![4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6473101.png)

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473108.png)

![2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6473133.png)